Bis(pentafluorophenyl)mercury

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

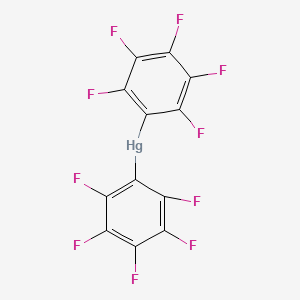

Bis(pentafluorophenyl)mercury (Hg(C₆F₅)₂) is a highly fluorinated organomercury compound characterized by its linear C–Hg–C geometry and strong Hg–C bonds. Synthesized via aqueous or organic-phase reactions , it serves as a versatile precursor for introducing the pentafluorophenyl group into organometallic systems. The compound crystallizes in an orthorhombic lattice (space group P2₁2₁2₁) with a near-linear C–Hg–C angle of 178.8(3)° and Hg–C bond lengths of 2.047–2.052 Å . These structural features arise from minimized steric and electrostatic repulsions between the electron-withdrawing pentafluorophenyl groups, which tilt aromatic rings by up to 58° to reduce F···F interactions . Hg(C₆F₅)₂ exhibits moderate Lewis acidity, enabling coordination with ligands such as phosphine oxides and nitrogen donors, unlike non-fluorinated analogs like diphenylmercury (Hg(C₆H₅)₂) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(pentafluorophenyl)mercury can be synthesized through the reaction of pentafluorophenylmagnesium bromide with mercuric chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:

- Preparation of pentafluorophenylmagnesium bromide by reacting pentafluorobenzene with magnesium in the presence of a suitable solvent such as diethyl ether.

- Addition of mercuric chloride to the reaction mixture, resulting in the formation of this compound and magnesium bromide as a byproduct.

The reaction can be represented as:

2C6F5MgBr+HgCl2→Hg(C6F5)2+2MgBrCl

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis typically follows similar principles as laboratory-scale preparation, with considerations for scaling up the reaction and ensuring safety protocols are in place due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

Hg(C₆F₅)₂ undergoes nucleophilic substitution at the para-position of the pentafluorophenyl ring with bulky nucleophiles. This reaction is facilitated by the high electrophilicity of the fluorinated aromatic system .

Reaction Outcomes:

Mechanism :

-

Nucleophilic attack : The nucleophile (e.g., piperidine) displaces a fluoride ion at the para-position.

-

Aromatic stabilization : Electron-withdrawing F groups stabilize the transition state .

-

Byproduct : Fluoride ion is released as HF or NaF.

Metallophilic Interactions with Pd(II) Complexes

Hg(C₆F₅)₂ forms supramolecular complexes via Hg(II)⋯Pd(II) interactions, driven by metallophilic attraction .

Key Examples:

| Pd(II) Complex | Product | Hg–Pd Distance (Å) | Structure |

|---|---|---|---|

| [Pd(salophen)] | [Hg(C₆F₅)₂(Pd(salophen))₂] | 3.2841(2) | Sandwich-like dimer |

| [Pd(N–C)(OAc)]₂ | [Hg(C₆F₅)₂(Pd(N–C))₂] | 3.1065(8) | T-shaped Hg coordination |

Implications :

-

Short Hg–Pd distances (<3.3 Å) confirm d⁸–d¹⁰ closed-shell interactions .

-

These complexes serve as precursors for catalytic systems or materials with tunable optoelectronic properties.

Coordination with Bis(phosphane) Oxides

Hg(C₆F₅)₂ forms complexes with bis(phosphane) oxides, leading to varied architectures depending on ligand denticity .

Complex Types:

Structural Insights :

-

Ligand 1 bridges two Hg centers via P=O groups, forming a dimer with near-linear C–Hg–C geometry .

-

Ligand 2 coordinates through both phosphine oxide and imidazole groups, creating a polymeric chain .

Redox Transmetallation with Lanthanoids

Hg(C₆F₅)₂ acts as a synthon in redox transmetallation reactions to generate organolanthanoid complexes :

General Reaction :

textLn (metal) + Hg(C₆F₅)₂ → Ln(C₆F₅)₃ + Hg Ln(C₆F₅)₃ + LH → LnL₃ + 3 C₆F₅H

Applications :

-

Efficient synthesis of cyclopentadienyl-, aryloxo-, and organoamido-lanthanoids .

-

One-pot reactions enable volatile byproduct (C₆F₅H) removal, simplifying purification .

Stability and Decomposition Pathways

While Hg(C₆F₅)₂ is air-stable, it decomposes under specific conditions:

Scientific Research Applications

Bis(pentafluorophenyl)mercury has several applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other organomercury compounds and coordination complexes.

Biology and Medicine: While direct applications in biology and medicine are limited due to the toxicity of mercury compounds, this compound can be used in studies related to the interaction of mercury with biological molecules.

Industry: The compound’s unique properties make it useful in materials science and catalysis research.

Mechanism of Action

The mechanism by which bis(pentafluorophenyl)mercury exerts its effects involves the coordination of the mercury atom with various ligands. The pentafluorophenyl groups enhance the stability of the compound and influence its reactivity by reducing the Lewis acidity of the mercury center . This allows for the formation of stable coordination complexes with a variety of ligands, which can be studied for their structural and electronic properties.

Comparison with Similar Compounds

Structural and Bonding Differences

Table 1: Structural Parameters of Selected Diarylgold and Mercury Compounds

- Hg(C₆F₅)₂ vs. Hg(C₆H₅)₂ : The fluorinated analog has shorter Hg–C bonds (2.047–2.052 Å vs. 2.090–2.110 Å) and exhibits Lewis acidity due to electron-withdrawing F substituents . In contrast, Hg(C₆H₅)₂ is inert toward ligand coordination.

- Hg(C₆F₅)₂ vs. Hg(CF₃)₂ : While Hg(CF₃)₂ has longer Hg–C bonds (2.110 Å), Hg(C₆F₅)₂’s aromaticity allows for π-interactions with ligands and substrates, enhancing its utility in supramolecular chemistry .

Lewis Acidity and Coordination Chemistry

Table 2: Ligand Coordination Behavior of Hg(C₆F₅)₂ vs. Related Compounds

- Phosphine Oxide Complexes : Hg(C₆F₅)₂ forms complexes like [Hg(C₆F₅)₂{Ph₂P(O)}₂CH₂], adopting a distorted T-shaped geometry (O–Hg–C angles: 86.56–97.38°) with Hg–O bonds of 2.537 Å . This contrasts with Hg(C₆H₅)₂, which lacks acceptor properties.

- Supramolecular Adducts: Unlike mononuclear Hg(C₆F₅)₂, the trimeric [o-C₆F₄Hg]₃ forms stable stacks with polyaromatics (e.g., phenanthrene) via Hg···π interactions (3.3–3.6 Å) .

Electronic and Material Properties

- Fluorine-Induced Effects : The electron-withdrawing F substituents lower the Hg center’s electron density, enhancing its electrophilicity. This property underpins its use in phosphorescence induction for OLEDs via heavy-atom effects .

- Comparison with Pentafluorophenylboranes : While tris(pentafluorophenyl)borane is a co-catalyst in olefin polymerization, Hg(C₆F₅)₂’s applications focus on photophysics and supramolecular chemistry due to mercury’s unique coordination flexibility .

Biological Activity

Bis(pentafluorophenyl)mercury (BPFP-Hg) is an organomercury compound characterized by its two pentafluorophenyl groups attached to a mercury atom. Its unique electronic properties stem from the strong electron-withdrawing nature of the pentafluorophenyl groups, which significantly influence its reactivity and stability. This article explores the biological activity of BPFP-Hg, focusing on its toxicity, potential therapeutic applications, and coordination chemistry.

- Chemical Formula : C12F10Hg

- Molecular Weight : 400.7 g/mol

- Structure : Linear coordination geometry typical for organomercury compounds.

Toxicological Profile

Research indicates that organomercury compounds, including BPFP-Hg, can exhibit both toxic and beneficial properties. The specific biological effects of BPFP-Hg are not fully understood, but several studies have highlighted key toxicological aspects:

- Neurological Effects : Mercury exposure is known to cause significant neurological dysfunction. Symptoms can include:

- Renal Toxicity : Studies show that mercury compounds can lead to nephrotoxicity, characterized by:

- Hematological Effects : Exposure to mercury may result in:

Case Study 1: Interaction with Biological Molecules

A study investigated the interaction of BPFP-Hg with various ligands, revealing that the compound forms stable complexes with phosphane oxides. These interactions suggest potential applications in medicinal chemistry due to the compound's enhanced reactivity compared to other organomercury compounds .

Case Study 2: Synthesis and Structural Studies

Research demonstrated that BPFP-Hg could be synthesized with different bis(phosphane) oxides, leading to diverse coordination geometries. The ability to form complexes with ligands like 2,2-bipyridine indicates its versatility and potential for novel applications in drug design .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Linear geometry with strong electron-withdrawing groups |

| Toxicity | Neurological dysfunction, renal damage, hematological effects |

| Biological Activity | Forms stable complexes with phosphane oxides; potential for medicinal applications |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(pentafluorophenyl)mercury while ensuring safety and purity?

- Methodological Answer : Synthesis typically involves reacting mercury(II) salts with pentafluorophenyl ligands under inert conditions. Key steps include:

- Precursor Preparation : Use anhydrous HgCl₂ and Li(C₆F₅) in THF at -78°C to avoid side reactions.

- Safety Protocols : Employ fume hoods and personal protective equipment (PPE) due to mercury’s toxicity and potential carcinogenicity (IARC Category 2B) .

- Purification : Recrystallization from toluene/hexane mixtures ensures purity. Characterize via ¹⁹F NMR (δ ~ -118 ppm for para-F) and X-ray crystallography to confirm structure .

Q. How can researchers characterize the electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- Spectroscopy : ¹⁹⁹Hg NMR (chemical shifts ~2500 ppm) and UV-Vis (λmax ~280 nm for Hg–C transitions).

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) to analyze bond polarization and ligand effects .

- X-ray Diffraction : Resolve Hg–C bond lengths (~2.05 Å) and confirm trigonal-planar geometry .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply factorial design to isolate variables:

- Factors : Catalyst loading (0.1–1 mol%), solvent polarity (toluene vs. DMF), and temperature (25–80°C).

- Response Variables : Yield (%) and byproduct formation (monitored via GC-MS).

- Theoretical Framework : Link results to organometallic reaction mechanisms (e.g., oxidative addition/reductive elimination) using kinetic isotope effects or Hammett plots .

Q. How can conflicting data on the environmental persistence of this compound be systematically resolved?

- Methodological Answer : Conduct a meta-analysis using the FINER criteria (Feasible, Novel, Ethical, Relevant):

- Data Collection : Aggregate studies on hydrolysis rates (e.g., t₁/₂ in water at pH 5–9).

- Contradiction Analysis : Compare methodologies (e.g., GC vs. ICP-MS detection limits) and environmental matrices (soil vs. aquatic systems).

- Gaps Identified : Limited ecotoxicity data (e.g., no LC₅₀ for aquatic organisms) .

Q. Data Contradiction and Theoretical Frameworks

Q. How should researchers address discrepancies in reported carcinogenicity risks of this compound?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Lab animals (rats/mice) vs. in vitro human cell lines.

- Intervention : Dose ranges (0.1–10 mg/kg) and exposure duration.

- Comparison : Contrast IARC (possible carcinogen) and NTP (inconclusive) classifications .

- Table :

| Agency | Classification | Data Basis |

|---|---|---|

| IARC | Group 2B (Possible) | Limited animal evidence |

| NTP | Not listed | Insufficient data |

Q. What computational strategies enhance mechanistic understanding of this compound’s ligand-exchange behavior?

- Methodological Answer : Integrate AI-driven molecular dynamics (MD) simulations:

- Parameterization : Train models on Hg–C bond dissociation energies (BDEs) from experimental data.

- Validation : Compare simulated reaction pathways (e.g., ligand substitution with S-donors) to EXAFS or Raman spectra .

- Outcome : Predict stability under redox conditions (e.g., Hg²⁺ → Hg⁰ reduction potentials).

Q. Methodological Gaps and Future Directions

Q. What are the unresolved challenges in quantifying this compound’s bioaccumulation potential?

- Methodological Answer : Design longitudinal studies using isotopic tracing (²⁰²Hg):

- Sampling : Analyze biota (e.g., fish liver) and abiotic matrices (sediment) over 6–12 months.

- Analytical Tools : Employ ICP-MS with collision/reaction cells to mitigate polyatomic interferences.

- Theoretical Link : Apply fugacity models to predict partitioning coefficients (log Kₒw) .

Q. How can AI optimize the design of mercury-selective sensors using this compound derivatives?

- Methodological Answer : Implement automated high-throughput screening:

Properties

CAS No. |

973-17-1 |

|---|---|

Molecular Formula |

C12F10Hg |

Molecular Weight |

534.70 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)mercury |

InChI |

InChI=1S/2C6F5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |

InChI Key |

UAYZCFIZMZPZOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.